molecular formula C15H14N2O B11977948 N-(pyridin-3-ylmethyl)cinnamamide

N-(pyridin-3-ylmethyl)cinnamamide

Katalognummer: B11977948
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: VERQGAHAHUJWJK-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of amides It features a phenyl group and a pyridinylmethyl group attached to a propenamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide typically involves the reaction of 3-pyridylacetic acid with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the corresponding acyl chloride intermediates. These intermediates are then reacted with an amine, such as pyridine, to form the desired amide product.

Industrial Production Methods

Industrial production of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines.

    Substitution: Substituted phenyl or pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-pyridylacetic acid: A precursor in the synthesis of (2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide.

    Phenylacetic acid: Another precursor used in the synthesis.

    N-(3-pyridinylmethyl)benzamide: A structurally similar compound with potential biological activities.

Uniqueness

(2E)-3-phenyl-N-(3-pyridinylmethyl)-2-propenamide is unique due to its specific combination of phenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

(E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H14N2O/c18-15(9-8-13-5-2-1-3-6-13)17-12-14-7-4-10-16-11-14/h1-11H,12H2,(H,17,18)/b9-8+

InChI-Schlüssel

VERQGAHAHUJWJK-CMDGGOBGSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.